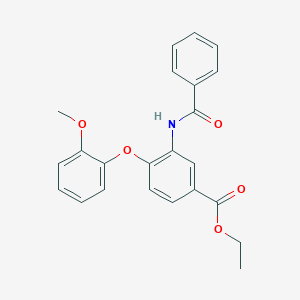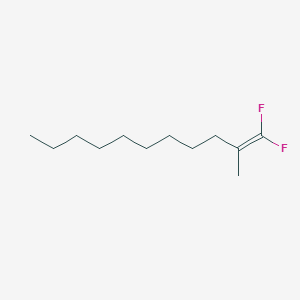
1-Undecene, 1,1-difluoro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Undecene, 1,1-difluoro-2-methyl- is an organic compound with the molecular formula C12H22F2. It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms. The compound is notable for its two fluorine atoms attached to the first carbon and a methyl group attached to the second carbon. This unique structure imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Undecene, 1,1-difluoro-2-methyl- typically involves the introduction of fluorine atoms into the undecene backbone. One common method is the difluorovinylidenation of carbonyl compounds. This process involves the reaction of 1,1,1-trifluoro-2-iodoethane with a suitable aldehyde in the presence of a base such as lithium diisopropylamide (LDA) at low temperatures . The reaction proceeds through the formation of a difluorovinylidene intermediate, which then undergoes further transformations to yield the desired product.
Industrial Production Methods
Industrial production of 1-Undecene, 1,1-difluoro-2-methyl- may involve large-scale fluorination processes using specialized reagents and catalysts. . These methods are optimized for high yield and purity, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-Undecene, 1,1-difluoro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated fluorinated hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for hydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) can be used to replace fluorine atoms with methoxy groups.
Major Products Formed
Epoxides: Formed through epoxidation reactions.
Alcohols: Resulting from hydroxylation reactions.
Saturated Hydrocarbons: Produced via catalytic hydrogenation.
Methoxy Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
1-Undecene, 1,1-difluoro-2-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Mechanism of Action
The mechanism of action of 1-Undecene, 1,1-difluoro-2-methyl- involves its interaction with molecular targets through its fluorine atoms and double bond. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the double bond can undergo addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Undecene: Lacks the fluorine atoms and methyl group, resulting in different reactivity and properties.
1,1-Difluoroalkanes: Compounds with similar fluorination but different carbon chain lengths.
2-Methyl-1-undecene: Similar structure but without the fluorine atoms.
Uniqueness
1-Undecene, 1,1-difluoro-2-methyl- is unique due to the presence of both fluorine atoms and a methyl group, which impart distinct chemical and physical properties. These features make it valuable for specific applications where fluorination and branching are desired .
Properties
CAS No. |
83567-86-6 |
|---|---|
Molecular Formula |
C12H22F2 |
Molecular Weight |
204.30 g/mol |
IUPAC Name |
1,1-difluoro-2-methylundec-1-ene |
InChI |
InChI=1S/C12H22F2/c1-3-4-5-6-7-8-9-10-11(2)12(13)14/h3-10H2,1-2H3 |
InChI Key |
MPCYGMAYFGPFRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


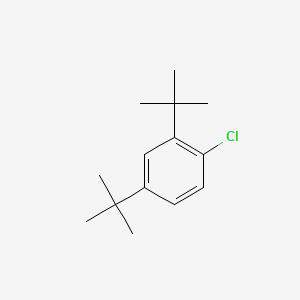
![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)

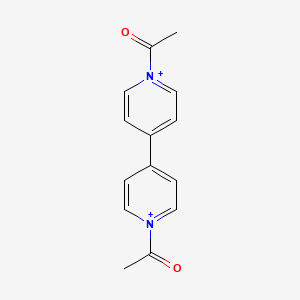
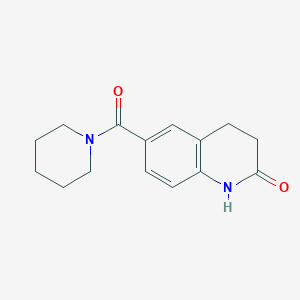

![(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]](/img/structure/B14421536.png)
![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)
![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14421561.png)

![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)
